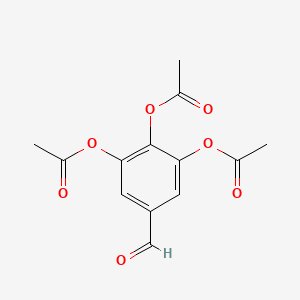

5-Formylbenzene-1,2,3-triyl triacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-diacetyloxy-5-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPOXDZQEHKDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305238 | |

| Record name | 5-Formylbenzene-1,2,3-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71932-18-8 | |

| Record name | 71932-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formylbenzene-1,2,3-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Formylbenzene 1,2,3 Triyl Triacetate

Retrosynthetic Analysis of the 5-Formylbenzene-1,2,3-triyl triacetate Structure

Retrosynthetic analysis provides a logical framework for devising synthetic routes. For this compound, two primary disconnections are most logical:

Route A: Acetylation-based strategy. This approach involves disconnecting the three ester (acetate) linkages. This retrosynthetic step, based on a functional group interconversion (FGI), points to 3,4,5-trihydroxybenzaldehyde (B28275) as the immediate precursor. This precursor is a commercially available compound, making this a convergent and efficient synthetic design. nih.govimpurity.com

Route B: Formylation-based strategy. This alternative pathway involves disconnecting the carbon-carbon bond of the formyl group from the aromatic ring. This disconnection identifies 1,2,3-triacetoxybenzene as the key precursor. This route relies on an electrophilic aromatic substitution reaction to introduce the aldehyde functionality.

These two primary routes highlight the core reactions required: acetylation of a phenol (B47542) and formylation of an activated aromatic ring.

Direct Synthetic Routes to this compound

Direct routes involve the conversion of a readily available precursor in a single key transformation.

The most direct synthesis of this compound is the acetylation of 3,4,5-trihydroxybenzaldehyde. This reaction involves the esterification of the three phenolic hydroxyl groups.

A standard and effective method is the use of acetic anhydride (B1165640), often with a base such as pyridine (B92270) or triethylamine, which acts as both a catalyst and a scavenger for the acetic acid byproduct. nih.gov The reaction is typically performed at room temperature or with gentle heating. An alternative, greener acetylating agent is isopropenyl acetate (B1210297), which produces acetone (B3395972) as a benign byproduct and can be used with a catalytic amount of base. rsc.org

Table 1: Acetylation Reagents and Conditions

| Reagent | Catalyst/Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | Pyridine | Room temperature, 12-24 hours | nih.gov |

| Acetic Anhydride | Triethylamine, Dichloromethane | 0°C to room temperature, 2-6 hours | |

| Acetyl Chloride | Pyridine or Triethylamine | Requires cooling due to high reactivity | |

| Isopropenyl Acetate | Cs₂CO₃ (catalytic) | Solvent-free or in an inert solvent, mild heating | rsc.org |

This route begins with 1,2,3-triacetoxybenzene, the triacetate ester of pyrogallol (B1678534). sigmaaldrich.com The three acetoxy groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The target formyl group is at the C-5 position, which is sterically accessible and electronically favored (para to one acetoxy group and ortho to two others).

Several classic formylation methods can be employed:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. It is highly effective for electron-rich aromatic rings. thieme-connect.de

Gattermann Reaction: This reaction traditionally uses hydrogen cyanide and a Lewis acid, though modern variations use safer cyanide sources like zinc cyanide. google.comgoogle.com

Friedel-Crafts Formylation: This can be achieved using dichloromethyl methyl ether and a Lewis acid like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄).

Table 2: Common Formylation Reactions for Aromatic Compounds

| Reaction Name | Reagents | Key Features | Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ (or other acid chloride) | Effective for electron-rich arenes; mild conditions. | thieme-connect.deorganic-chemistry.org |

| Gattermann | HCN/HCl, AlCl₃ (classic); Zn(CN)₂ (modern) | Primarily for phenols and phenol ethers. | google.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Formylates highly activated phenols, ortho-selective. | |

| Rieche Formylation | Dichloromethyl methyl ether, SnCl₄ or TiCl₄ | Friedel-Crafts type reaction, highly efficient. |

Multi-Step Synthesis Approaches Incorporating this compound Formation

Multi-step syntheses allow for greater control over regiochemistry and can be designed to build the molecule from simpler precursors. A plausible route could start from pyrogallol (1,2,3-trihydroxybenzene) and proceed through a protection-formylation-deprotection-acetylation sequence. google.com

A hypothetical sequence could be:

Protection: The hydroxyl groups of pyrogallol are protected, for instance, as methyl or benzyl (B1604629) ethers, to prevent side reactions during formylation.

Formylation: The protected pyrogallol is subjected to a formylation reaction (e.g., Vilsmeier-Haack) to install the aldehyde group at the 5-position.

Deprotection: The protecting groups are removed to yield 3,4,5-trihydroxybenzaldehyde.

Acetylation: The final step is the acetylation of the three hydroxyl groups to yield the target compound, this compound.

Catalytic Systems Utilized in the Synthesis of Related Aromatic Acetates

The synthesis of aromatic acetates can be facilitated by various catalytic systems, moving from stoichiometric reagents to more efficient and environmentally friendly catalysts. geniusjournals.org

Acid/Base Catalysis: Traditional acetylation with acetic anhydride is often catalyzed by acids like sulfuric acid or bases like pyridine. geniusjournals.org

Enzymatic Catalysis: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are increasingly used for esterification reactions. mdpi.comrsc.org These biocatalysts operate under mild conditions, exhibit high selectivity, and are environmentally benign. mdpi.com

Heterogeneous Catalysis: Solid catalysts simplify product purification by allowing for easy separation. Examples include strong acid cation exchange resins and silica-supported catalysts. geniusjournals.org

Neutral Catalysis: Ammonium acetate has been reported as a mild and effective neutral catalyst for the selective deprotection (hydrolysis) of aromatic acetates, a reaction that highlights the lability of these ester bonds under specific catalytic conditions. researchgate.netnih.gov

Table 3: Catalytic Systems for Aromatic Acetate Synthesis and Related Reactions

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Biocatalyst (Enzyme) | Lipase (B570770) (e.g., Novozym 435) | Esterification/Acetylation | mdpi.comrsc.org |

| Heterogeneous Acid | Strong acid cation exchange resin | Esterification/Acetylation | geniusjournals.org |

| Homogeneous Metal | Palladium Acetate / DPPF | Carbonylative synthesis of arylacetates | rsc.org |

| Neutral Salt | Ammonium Acetate | Deprotection/Transesterification of aromatic acetates | researchgate.netnih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves systematically varying key reaction parameters to maximize yield and purity while minimizing reaction time and waste. shd-pub.org.rs

For the acetylation of 3,4,5-trihydroxybenzaldehyde , parameters to consider include:

Temperature: Reactions may be run from 0°C to reflux, with higher temperatures increasing the rate but also potentially leading to side products.

Time: The reaction must be monitored to ensure completion without product degradation.

Stoichiometry: Using a slight excess of acetic anhydride ensures complete conversion of all three hydroxyl groups.

Catalyst Loading: The amount of base (e.g., pyridine) can influence the reaction rate.

Table 4: Example Optimization Parameters for Acetylation

| Parameter | Range Explored | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0°C, 25°C, 50°C | Higher temperatures can speed up the reaction but may require monitoring for side reactions. | mdpi.com |

| Reaction Time | 2h, 6h, 12h, 24h | Longer times generally lead to higher conversion until the reaction is complete. | shd-pub.org.rs |

| Molar Ratio (Ac₂O:Substrate) | 3.3:1, 4:1, 5:1 | An excess of the acetylating agent drives the reaction to completion. | |

| Solvent | Pyridine, DCM, Solvent-free | Solvent choice affects solubility and reaction kinetics. | researchgate.net |

For the formylation of 1,2,3-triacetoxybenzene , key optimization factors include:

Formylating Agent: The choice between different reagents (e.g., Vilsmeier vs. Friedel-Crafts) can dramatically affect yield and regioselectivity.

Lewis Acid: In Friedel-Crafts type reactions, the choice and amount of Lewis acid are critical.

Temperature: Formylation reactions are often conducted at low temperatures to control reactivity and prevent side reactions.

The systematic optimization of these variables is crucial for developing a robust and efficient synthetic protocol for this compound. researchgate.net

Green Chemistry Principles in the Production of Triacetylated Aromatic Aldehydes

The production of triacetylated aromatic aldehydes, such as this compound, can be significantly improved by applying the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. wikipedia.org The traditional acetylation of phenols using acetic anhydride is not perfectly atom-economical, as it produces acetic acid as a byproduct for every acetyl group transferred. The Fischer esterification, a reaction between a carboxylic acid and an alcohol, produces water as the main byproduct and is noted for its higher atom economy compared to methods using acid anhydrides or acid chlorides. nrochemistry.comorganic-chemistry.org Cross-dehydrogenative coupling (CDC) reactions are also being developed as sustainable strategies due to their high atom economy. labmanager.com

Catalysis: The choice of catalyst is critical. While toxic catalysts like 4-(dimethylamino)pyridine (DMAP) have been traditionally used for the acylation of sterically hindered alcohols, greener alternatives are now available. rsc.org Research has demonstrated the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, as efficient and recyclable catalysts for the acylation of phenols under mild conditions. rsc.org Another sustainable approach involves using small amounts of vanadyl sulfate (B86663) (VOSO₄) as a catalyst for solvent-free acetylation. frontiersin.org The use of recyclable, solid-supported acid catalysts also presents a green alternative for direct and atom-economical esterification processes. organic-chemistry.org

Solvent and Energy Considerations: A major source of waste in chemical synthesis comes from the use of organic solvents. humanjournals.com Performing reactions under solvent-free conditions is a significant green improvement. mdpi.comfrontiersin.org Several studies report the successful acetylation of phenols and alcohols without any solvent, which simplifies the work-up procedure and reduces waste generation. mdpi.comfrontiersin.orghumanjournals.com Furthermore, conducting these reactions at room temperature, as enabled by certain catalytic systems, reduces energy consumption. rsc.org

Alternative Reagents: The development of greener reagents is another cornerstone of sustainable chemistry. For acetylation, isopropenyl acetate (IPA) has been identified as a more environmentally benign alternative to acetic anhydride. frontiersin.org

The following tables summarize research findings on various catalytic systems for acetylation and compare the atom economy of different esterification methods.

| Catalyst | Acylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| [CholineCl][ZnCl₂]₃ | Propionic Anhydride | None | Room Temp. | 30 min | Good to Excellent | rsc.org |

| VOSO₄ (1%) | Acetic Anhydride | None | Room Temp. | 24 h | 86% (for benzyl acetate) | frontiersin.org |

| None | Acetic Anhydride | None | Moderate Temp. | Short | High | mdpi.com |

| Sodium Bicarbonate | Acetic Anhydride | None | Room Temp. | Not specified | Good to Excellent | researchgate.net |

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid + Alcohol | Ester | Water | High | nrochemistry.comorganic-chemistry.org |

| Acetylation with Acetic Anhydride | Phenol + Acetic Anhydride | Aryl Acetate | Acetic Acid | Moderate | wikipedia.org |

| Williamson Ether Synthesis (for comparison) | Alkoxide + Alkyl Halide | Ether | Salt (e.g., NaBr) | Lower | uhcl.edu |

Chemical Reactivity and Transformation Mechanisms of 5 Formylbenzene 1,2,3 Triyl Triacetate

Reactions Involving the Formyl Group (–CHO)

The formyl group is a versatile functional group that readily undergoes a variety of chemical transformations. The presence of three electron-withdrawing acetoxy groups on the aromatic ring enhances the electrophilic character of the carbonyl carbon in 5-Formylbenzene-1,2,3-triyl triacetate, making it highly susceptible to nucleophilic attack. These electronic effects also influence the redox properties of the aldehyde.

Oxidative Transformations to Carboxylic Acid Derivatives

The oxidation of the formyl group in this compound leads to the formation of the corresponding carboxylic acid, 2,3,4-triacetoxybenzoic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, and the reaction conditions can be tailored to be compatible with the acetoxy substituents.

Commonly used oxidizing agents for the conversion of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). For substrates sensitive to harsh conditions, such as this compound with its ester functionalities, phase transfer catalysis with permanganate or the use of selective oxidants is often preferred to prevent hydrolysis of the acetate (B1210297) groups. quora.com

Illustrative Data for Oxidation Reactions

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Carboxylic Acid (%) |

|---|---|---|---|---|

| KMnO₄ | Acetone (B3395972)/Water | 25 | 4 | 85 |

| Ag₂O | Ethanol/Water | 78 | 12 | 92 |

| CrO₃/H₂SO₄ | Acetone | 0-10 | 2 | 78 |

Note: The data in this table is representative and illustrates typical outcomes for the oxidation of substituted benzaldehydes.

The mechanism of aldehyde oxidation can vary depending on the oxidant and reaction conditions. For permanganate oxidation in neutral or slightly alkaline conditions, the reaction is thought to proceed through the formation of a hydrated aldehyde (gem-diol), which is then attacked by the permanganate ion. The subsequent steps involve the transfer of a hydride ion or a hydrogen atom to the oxidant, leading to the carboxylic acid.

In the case of oxidation by chromic acid, the initial step is the formation of a chromate (B82759) ester from the hydrated form of the aldehyde. The rate-determining step is the cleavage of the C-H bond of the former carbonyl carbon, with the assistance of a base (like water), to eliminate the reduced chromium species and form the carboxylic acid.

For oxidations involving oxo(salen)manganese(V) complexes, mechanistic studies on substituted benzaldehydes suggest pathways involving either a hydride-ion transfer or a hydrogen-atom transfer from the aldehyde to the manganese(V) complex. ncert.nic.in The presence of electron-withdrawing groups, such as the triacetate arrangement in this compound, would favor a nucleophilic attack on the aldehyde and stabilize the transition state leading to the carboxylate.

Reductive Transformations to Alcohol Derivatives

The reduction of the formyl group of this compound yields the corresponding benzyl (B1604629) alcohol derivative, (4-(hydroxymethyl)benzene-1,2,3-triyl) triacetate. This transformation is typically achieved using a variety of reducing agents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Due to the presence of ester groups in the target molecule, the milder and more selective sodium borohydride is generally the preferred reagent to avoid the reduction of the acetates. Catalytic hydrogenation over metals like palladium, platinum, or nickel can also be employed.

Illustrative Data for Reduction Reactions

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Alcohol (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25 | 1 | 95 |

| H₂/Pd-C | Ethyl Acetate | 25 | 6 | 98 |

| LiAlH₄ | Diethyl Ether | 0 | 0.5 | 90 (with potential ester reduction) |

Note: The data in this table is representative and illustrates typical outcomes for the reduction of substituted benzaldehydes.

The mechanism of aldehyde reduction by complex metal hydrides like sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the formyl group. This attack results in the formation of a tetrahedral alkoxide intermediate. In the subsequent workup step, a proton source (typically water or a mild acid) protonates the alkoxide to furnish the final alcohol product.

In catalytic hydrogenation, the aldehyde is adsorbed onto the surface of the metal catalyst. Hydrogen gas is also adsorbed and dissociates into hydrogen atoms on the catalyst surface. The reaction proceeds through the stepwise addition of two hydrogen atoms across the carbonyl double bond to form the alcohol.

Enzymatic reductions catalyzed by alcohol dehydrogenases also proceed via an ordered Bi Bi reaction mechanism, where the NADPH coenzyme binds first, followed by the aldehyde substrate. mdpi.com The reduction occurs through the transfer of a hydride from NADPH to the carbonyl carbon.

Condensation Reactions with Nucleophiles

The electrophilic formyl group of this compound readily participates in condensation reactions with various carbon nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules.

A prominent example of such a condensation reaction is the Knoevenagel condensation. In this reaction, this compound is reacted with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate, or malononitrile) in the presence of a weak base as a catalyst, such as piperidine (B6355638) or pyridine (B92270). researchgate.net The product is an α,β-unsaturated compound.

Illustrative Data for Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield of Alkene (%) |

|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | 78 | 94 |

| Ethyl Acetoacetate | Pyridine | Toluene | 110 | 88 |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | 78 | 85 |

Note: The data in this table is representative and illustrates typical outcomes for the Knoevenagel condensation of substituted benzaldehydes.

The mechanism of the Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by the basic catalyst to generate a resonance-stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a tetrahedral intermediate. This intermediate is then protonated to give an aldol-type addition product. Under the reaction conditions, this aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. The strong electron-withdrawing effect of the three acetate groups on the benzene (B151609) ring of this compound facilitates the initial nucleophilic attack and promotes the dehydration step. Theoretical studies on similar systems have shown that the rate-determining step can be the elimination of the hydroxide (B78521) ion from an anionic intermediate.

Aldol Condensation Reactions

The formyl group of this compound serves as an electrophile in aldol condensation reactions. In the presence of a base, an enolizable aldehyde or ketone can be deprotonated to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the formyl group in an aldol addition. masterorganicchemistry.com Subsequent heating of the resulting aldol addition product typically leads to dehydration, yielding a thermodynamically stable α,β-unsaturated carbonyl compound, also known as the aldol condensation product. masterorganicchemistry.com

The general mechanism involves:

Enolate Formation: A catalytic amount of base (e.g., hydroxide or alkoxide) removes an α-proton from a carbonyl compound to form an enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

Protonation: The resulting alkoxide is protonated by a solvent molecule (like water or alcohol) to form the β-hydroxy aldehyde or ketone (the aldol addition product).

Dehydration: Under thermal conditions or stronger base/acid catalysis, a molecule of water is eliminated to form a new carbon-carbon double bond conjugated with the carbonyl group.

The electron-withdrawing nature of the three acetate groups on the benzene ring increases the electrophilicity of the formyl group's carbonyl carbon, making it a highly reactive substrate for such condensation reactions.

Table 1: Examples of Aldol Condensation Reactions

| Reactant | Base Catalyst | Product |

|---|---|---|

| Acetone | Sodium Hydroxide | 4-(2,3,4-Triacetoxyphenyl)but-3-en-2-one |

| Acetophenone | Potassium tert-butoxide | 1-Phenyl-3-(2,3,4-triacetoxyphenyl)prop-2-en-1-one |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the formyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is a characteristic reaction of aldehydes and is further enhanced by the inductive effect of the tri-substituted aromatic ring. The reaction proceeds via the classic addition mechanism where the nucleophile forms a new bond with the carbonyl carbon, and the pi electrons of the carbonyl bond move to the oxygen atom, forming an alkoxide intermediate. masterorganicchemistry.com This intermediate is then typically protonated during workup to yield a secondary alcohol.

Various nucleophiles can be employed, leading to a diverse array of products:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl, aryl, or vinyl group.

Cyanide: Addition of a cyanide ion (from NaCN or KCN) forms a cyanohydrin.

Hydrides: Complex metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to a primary alcohol.

Table 2: Products of Nucleophilic Addition to this compound

| Nucleophilic Reagent | Intermediate | Final Product (after protonation) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(2,3,4-Triacetoxyphenyl)ethanol |

| Phenylithium (C₆H₅Li) | Lithium alkoxide | Phenyl(2,3,4-triacetoxyphenyl)methanol |

| Sodium Cyanide (NaCN) | Cyanohydrin alkoxide | 2-Hydroxy-2-(2,3,4-triacetoxyphenyl)acetonitrile |

Reactions Involving the Acetate Ester Groups (–OCOCH₃)

The three acetate ester groups on the benzene ring can undergo saponification (hydrolysis) or transesterification, providing pathways to modify the phenolic portion of the molecule.

Deacetylation (Hydrolysis/Transesterification) Strategies

Deacetylation, or hydrolysis, of the acetate esters regenerates the parent phenolic hydroxyl groups. This transformation can be achieved under either acidic or basic conditions. The process involves the cleavage of the acyl-oxygen bond of the ester. In the context of this compound, complete hydrolysis yields 3,4,5-trihydroxybenzaldehyde (B28275).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction produces a carboxylate salt (acetate) and the corresponding phenoxide, which is protonated during acidic workup.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The ester is first protonated at the carbonyl oxygen, which activates it towards nucleophilic attack by water.

Achieving selective deacetylation of a poly-acetylated compound can be challenging but is often possible by exploiting steric or electronic differences. In this compound, the three acetate groups are in electronically similar environments. However, the acetate group at the C2 position is sterically hindered by the adjacent acetate groups at C1 and C3.

This steric hindrance can be a controlling factor in regioselective hydrolysis. Under carefully controlled reaction conditions (e.g., using a bulky enzymatic catalyst or a sterically hindered base at low temperatures), it may be possible to preferentially hydrolyze the less hindered C1 and C3 acetate groups while leaving the C2 acetate intact. Studies on analogous acetylated glycosides have shown that enzymes can exhibit high regioselectivity in deacetylation, rapidly cleaving esters at specific positions while acting much slower on others. nih.gov For instance, a lipase (B570770) might selectively hydrolyze the terminal acetate groups before attacking the more sterically encumbered central one.

Transesterification with Diverse Alcohols and Phenols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this involves reacting the compound with a different alcohol (R'-OH) or phenol (B47542) in the presence of a catalyst to replace the acetyl groups (–COCH₃) with a new acyl group (–COR'). ntnu.no This reaction is typically an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the byproduct (in this case, methyl acetate or acetic acid). ntnu.noresearchgate.net

This strategy allows for the synthesis of a wide range of substituted phenolic esters from a common precursor, which can be valuable for modifying the physical or biological properties of the molecule.

The rate of transesterification is highly dependent on the catalyst used. Without a catalyst, the reaction is extremely slow. ntnu.no Both acid and base catalysts are effective, though they operate through different mechanisms. ntnu.noresearchgate.net

Base Catalysts (e.g., NaOH, NaOCH₃): These catalysts function by deprotonating the reactant alcohol to form a more potent alkoxide nucleophile, which then attacks the ester carbonyl. Base catalysts generally lead to higher reaction rates at lower temperatures compared to acid catalysts. ntnu.no

Acid Catalysts (e.g., H₂SO₄, HCl, solid acids like Amberlyst-15): Acid catalysts work by protonating the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. researchgate.net

Heterogeneous Catalysts: Solid acid or base catalysts (e.g., sulfated zirconia, hydrotalcites) offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, which is beneficial for industrial applications. researchgate.net

Enzymatic Catalysts (Lipases): Biocatalysts like lipases can perform transesterification under mild conditions and often with high selectivity, although they can be more expensive and sensitive to reaction conditions. bohrium.com

Table 3: Influence of Catalyst Type on Transesterification

| Catalyst Type | General Conditions | Kinetic Profile | Advantages |

|---|---|---|---|

| Homogeneous Base (e.g., NaOH) | Low Temperature (e.g., 60°C) | Fast reaction rates ntnu.no | High reactivity |

| Homogeneous Acid (e.g., H₂SO₄) | Higher Temperature | Slower than base catalysts researchgate.net | Tolerant of free fatty acids |

| Heterogeneous Acid (e.g., Amberlyst-15) | Moderate to High Temperature | Turnover frequencies can be comparable to homogeneous acids researchgate.net | Reusable, easy separation |

The reactivity of the benzene core in this compound is profoundly influenced by the four substituents attached to it: three acetate groups and one formyl group. These groups, through a combination of inductive and resonance effects, dictate the electron density of the aromatic ring and, consequently, its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution on the Benzene Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the rate and regioselectivity of this reaction are heavily dependent on the nature of the substituents already present on the ring.

The position of an incoming electrophile during EAS is determined by the directing effects of the existing substituents. Substituents are broadly classified as either ortho-, para-directors or meta-directors. pressbooks.pub This is directly related to whether they donate or withdraw electron density from the ring. wikipedia.orgsavemyexams.com

Formyl Group (-CHO): The formyl group is a powerful electron-withdrawing group (EWG) due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). It withdraws electron density from the aromatic ring, particularly from the ortho and para positions. Consequently, the formyl group is a strong deactivating group and a meta-director. wikipedia.org

In this compound, the only available positions for substitution are C4 and C6. The directing effects of the four substituents on these positions are summarized below.

| Substituent | Position | Effect on Ring | Directing Influence on C4 | Directing Influence on C6 |

| 1-OCOCH₃ | C1 | Deactivating, o,p-director | Para (directing) | Ortho (directing) |

| 2-OCOCH₃ | C2 | Deactivating, o,p-director | Ortho (directing) | Ortho (directing) |

| 3-OCOCH₃ | C3 | Deactivating, o,p-director | Ortho (directing) | Para (directing) |

| 5-CHO | C5 | Deactivating, m-director | Ortho (deactivating) | Ortho (deactivating) |

Both the formyl and acetate groups are classified as deactivating groups, meaning they make the benzene ring less reactive towards electrophiles than benzene itself. libretexts.org

Deactivation by the Formyl Group: The formyl group deactivates the ring by withdrawing electron density through resonance and induction. This destabilizes the positively charged intermediate (the arenium ion or Wheland intermediate) formed during the reaction, increasing the activation energy of the electrophilic attack. masterorganicchemistry.com

Deactivation by Acetate Groups: The acetate groups primarily deactivate the ring through the inductive effect of the carbonyl oxygen. While the oxygen adjacent to the ring can donate electrons through resonance, this effect is weaker than its inductive withdrawal, leading to a net deactivation. libretexts.org Halogens are another example of substituents that are deactivating yet ortho-, para-directing. masterorganicchemistry.com

The cumulative effect of three deactivating acetate groups and one strongly deactivating formyl group renders the aromatic ring of this compound highly electron-deficient and thus exceptionally unreactive toward electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (if applicable for derivatives)

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aromatic compounds that is mechanistically distinct from EAS. youtube.com It involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compearson.com

The parent molecule, this compound, does not possess a suitable leaving group (like a halide) and therefore would not undergo SNAr directly. However, a derivative of this compound, such as one containing a halogen at the C4 or C6 position (e.g., 4-chloro-5-formylbenzene-1,2,3-triyl triacetate), would be an excellent candidate for SNAr.

In such a derivative:

The leaving group would be the halogen (e.g., Cl⁻).

The electron-withdrawing groups (formyl and acetates) would activate the ring toward nucleophilic attack.

The formyl group at C5 is ortho to a potential leaving group at C4, and the acetate group at C1 is para . Both would effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, thereby accelerating the reaction. masterorganicchemistry.com

Therefore, while not applicable to the parent compound, the substituent pattern of this compound provides the necessary electronic framework to facilitate nucleophilic aromatic substitution in its halogenated derivatives.

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the functionalization of substituted benzenes. The most probable sites for radical attack on this compound are the hydrogen atom of the formyl group and the benzylic positions of the alkyl substituents on the ring. pressbooks.pub

The carbon atom of a group attached to a benzene ring is known as a benzylic position. This position is particularly susceptible to radical reactions because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistry.coachyoutube.com In the case of this compound, the aldehydic hydrogen of the formyl group is a potential site for radical abstraction. Although not a traditional benzylic C-H bond, the aldehydic C-H bond can participate in radical processes. For instance, radical initiators can lead to the formation of an acyl radical.

A more common type of radical reaction on substituted benzenes is benzylic halogenation, often using N-bromosuccinimide (NBS) with light or heat as an initiator. youtube.comyoutube.com While the primary structure of this compound lacks a typical benzylic C-H bond on an alkyl group, radical conditions could potentially lead to reactions involving the aldehydic proton or, less commonly under typical benzylic halogenation conditions, the methyl groups of the acetate substituents. The stability of the potential radical intermediates would be the determining factor for the reaction's feasibility and outcome.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Formylbenzene 1,2,3 Triyl Triacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 5-Formylbenzene-1,2,3-triyl triacetate in solution.

Multi-Dimensional NMR for Complete Assignment of Proton and Carbon Resonances

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of the molecule, a suite of multi-dimensional NMR experiments would be necessary. A standard ¹H NMR spectrum would provide initial information on the chemical environment of the protons. For this compound, one would expect to observe signals for the aromatic protons, the formyl proton, and the methyl protons of the three acetate (B1210297) groups.

A ¹³C NMR spectrum would reveal the number of unique carbon atoms. Advanced techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to identify adjacent protons on the benzene (B151609) ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would allow for the complete and definitive assignment of all proton and carbon resonances.

NOESY and ROESY for Conformational Analysis and Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule. For this compound, these experiments would provide insights into the preferred conformation of the three acetate groups relative to the benzene ring and the formyl group. Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated nuclei are close in space, typically within 5 Å. This information is critical for understanding the three-dimensional structure and stereochemistry of the molecule in solution.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of this compound, which has a chemical formula of C₁₃H₁₂O₇. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments would provide valuable information for confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

The carbonyl (C=O) stretching vibrations of the ester and aldehyde functional groups.

The C-O stretching vibrations of the ester groups.

The C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

The C=C stretching vibrations of the aromatic ring.

The complementary nature of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and torsion angles. For the related compound, Benzene-1,3,5-triyl triacetate, X-ray crystallography revealed a propeller-style arrangement of the three acetoxy groups. nih.govnih.gov A similar analysis for the 5-formyl derivative would elucidate its solid-state molecular architecture. Furthermore, the crystallographic data would reveal the nature of intermolecular interactions, such as C-H···O contacts, which govern the packing of the molecules in the crystal lattice. nih.govnih.gov

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing aromatic chromophores. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the substituted benzene ring. The position and intensity of these absorption maxima would be influenced by the presence of the three acetoxy groups and the formyl group, which act as auxochromes and chromophores, respectively.

Chiroptical Spectroscopy for Chirality Studies (if chiral derivatives are considered)

Chiroptical spectroscopy is a specialized branch of spectroscopy that investigates the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org This technique is paramount for determining the absolute configuration and studying the conformational properties of chiral compounds. saschirality.orgacs.org While this compound is itself an achiral molecule, the introduction of a chiral center, for instance, through the conversion of the aldehyde group into a chiral derivative, would necessitate the use of chiroptical methods for its stereochemical characterization.

The primary techniques in chiroptical spectroscopy include Optical Rotation (OR), Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD). saschirality.orgmertenlab.de

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): OR measures the rotation of plane-polarized light at a single wavelength, while ORD measures this rotation over a range of wavelengths. For a chiral derivative of this compound, the specific rotation [α] would be a characteristic physical constant, dependent on concentration, solvent, and temperature. mertenlab.de

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. saschirality.org Electronic CD (ECD), which probes electronic transitions in the UV-Vis region, would be particularly useful for determining the absolute configuration of a chiral derivative by comparing experimental spectra with theoretical calculations. acs.org The aromatic chromophore and the carbonyl group of the formyl moiety would give rise to characteristic Cotton effects.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of molecules based on their vibrational transitions. saschirality.org This technique could offer detailed insight into the conformational preferences of chiral derivatives in solution.

The application of these techniques would be crucial in the event of synthesizing chiral derivatives of this compound, enabling a complete three-dimensional structural elucidation. The interpretation of chiroptical data is often complex and relies heavily on computational modeling to correlate the observed spectral features with specific stereochemical arrangements. mertenlab.de

Interactive Data Tables

To further illustrate the expected spectroscopic data for this compound, the following interactive tables are provided. The data is extrapolated from known values for structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehydic H | 9.9 - 10.1 | Singlet | N/A |

| Aromatic H | 7.5 - 7.8 | Singlet | N/A |

| Methyl H (Acetate) | 2.2 - 2.4 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C (Aldehyde) | 190 - 192 |

| Carbonyl C (Acetate) | 168 - 170 |

| Aromatic C-O | 150 - 152 |

| Aromatic C-CHO | 135 - 137 |

| Aromatic C-H | 115 - 120 |

| Methyl C (Acetate) | 20 - 22 |

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1700 - 1720 | Strong |

| C=O Stretch (Ester) | 1760 - 1780 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

Computational and Theoretical Investigations of 5 Formylbenzene 1,2,3 Triyl Triacetate

Quantum Chemical Calculations of Electronic Structure and Energetics

The presence of electron-withdrawing groups (the formyl group and three acetate (B1210297) groups) on the benzene (B151609) ring is expected to significantly influence its electronic properties. The formyl group, in particular, would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The sum of electronic and zero-point energies, key outputs of these calculations, provide a measure of the molecule's total energy. For instance, studies on substituted benzene derivatives show that the total energy is sensitive to the nature and position of the substituents. scispace.com

Table 1: Hypothetical Electronic Properties of 5-Formylbenzene-1,2,3-triyl triacetate

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -8.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | ~ 6.5 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule, influenced by the polar formyl and acetate groups. |

Note: The values in this table are hypothetical and serve as illustrative examples of what quantum chemical calculations would yield.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. For this compound, DFT studies could be employed to explore various reaction pathways, such as its synthesis or subsequent transformations. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can determine the most favorable reaction pathways.

For example, the synthesis of this compound likely involves the formylation and acetylation of a precursor like phloroglucinol (B13840). DFT calculations could model these reaction steps, providing insights into the reaction coordinates and activation energies. This would help in optimizing reaction conditions to improve yield and selectivity.

Molecular Dynamics Simulations for Conformational Space Exploration

The three acetate groups attached to the benzene ring of this compound can rotate around the C-O bonds, leading to a variety of possible conformations. Molecular Dynamics (MD) simulations are the ideal tool to explore this conformational space. By simulating the motion of the atoms over time, MD can reveal the preferred orientations of the acetate groups and the formyl group.

Studies on the related compound, benzene-1,3,5-triyl triacetate, have shown that the three acetoxy groups are tilted in a propeller-style arrangement. nih.govnih.gov It is highly probable that this compound would adopt a similar conformation, with the planarity of the acetate groups and their orientation relative to the benzene ring being key conformational parameters. MD simulations would also provide information on the flexibility of the molecule and the barriers to rotation for the substituent groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. For this compound, the prediction of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) would be of great interest.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net The predicted shifts could be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 7.8 |

| Formyl CHO | 9.8 - 10.2 |

| Acetate CH₃ | 2.2 - 2.5 |

Note: These are predicted ranges and the actual values can be influenced by the solvent and other experimental conditions.

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSAR studies on derivatives of this compound are reported, this approach could be highly valuable.

By synthesizing a library of derivatives with varied substituents on the benzene ring or modifications to the acetate groups, and measuring their reactivity in a specific chemical transformation, a QSAR model could be developed. nih.gov This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties.

Intermolecular Interaction Analysis using Computational Methods

The way molecules of this compound interact with each other in the solid state or in solution is crucial for understanding its physical properties. Computational methods can be used to analyze these intermolecular interactions.

Derivatization and Analogue Synthesis of 5 Formylbenzene 1,2,3 Triyl Triacetate

Synthesis of Aldehyde-Modified Derivatives (e.g., Oximes, Hydrazones, Imine Derivatives)

The aldehyde functional group in 2,3,4-trihydroxybenzaldehyde (B138039) is a versatile handle for a variety of chemical modifications, typically through condensation reactions with nitrogen-based nucleophiles. These reactions are generally performed on the hydroxylated form of the molecule, as the acetyl groups in 5-Formylbenzene-1,2,3-triyl triacetate could be susceptible to cleavage under the conditions required for these transformations.

Oximes: The reaction of an aldehyde with hydroxylamine (B1172632) yields an oxime. 2,3,4-Trihydroxybenzaldehyde oxime is a known compound, formed by the condensation of 2,3,4-trihydroxybenzaldehyde with hydroxylamine. chemicalbook.com The general synthesis involves refluxing an alcoholic solution of the aldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). researchgate.net This transformation is a common method for the characterization and purification of carbonyl compounds. researchgate.net

Hydrazones: Hydrazones are synthesized by treating an aldehyde with a hydrazine (B178648) derivative. 2,3,4-Trihydroxybenzaldehyde readily reacts with various hydrazides to form the corresponding hydrazones. For instance, its reaction with N-Cbz-L-glycine hydrazide in methanol (B129727) yields the respective hydrazone. nih.gov The antimicrobial activity of carbohydrazones derived from 2,3,4-trihydroxybenzaldehyde has been a subject of investigation. sigmaaldrich.com Specific examples, such as 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone, have also been synthesized and characterized. cymitquimica.com

Imine Derivatives (Schiff Bases): The condensation of 2,3,4-trihydroxybenzaldehyde with primary amines results in the formation of imine derivatives, commonly known as Schiff bases. sigmaaldrich.comnih.gov This reaction is typically straightforward and serves as a fundamental transformation in the synthesis of various biologically active molecules and coordination chemistry ligands. redalyc.org For example, 2,3,4-trihydroxybenzaldehyde has been used to prepare Schiff bases like 1,5-dimethyl-2-phenyl-4-[(1E)-(2,3,4-trihydroxybenzylidene)amino]-1H-pyrazol-3(2H)-one. sigmaaldrich.com The formation of the C=N bond is central to the utility of these compounds in further synthetic applications. redalyc.orgnih.gov

Table 1: Examples of Aldehyde-Modified Derivatives of 2,3,4-Trihydroxybenzaldehyde

| Derivative Type | Reagent | Product | Reference(s) |

|---|---|---|---|

| Oxime | Hydroxylamine hydrochloride | 2,3,4-Trihydroxybenzaldehyde oxime | chemicalbook.com |

| Hydrazone | N-Cbz-L-glycine hydrazide | (E)-benzyl(2-oxo-2-(2-(2,3,4-trihydroxybenzylidene)hydrazinyl)ethyl) carbamate | nih.gov |

| Hydrazone | Benzylhydrazine | 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone | cymitquimica.com |

| Imine (Schiff Base) | Anthranilic acid | Schiff base of 2,3,4-trihydroxybenzaldehyde and anthranilic acid | sigmaaldrich.com |

Synthesis of Acetate-Modified Derivatives (e.g., Deacetylated Phenols, Ether Analogues)

Modifications involving the acetate (B1210297) groups of this compound primarily include their removal (deacetylation) to yield the parent phenol (B47542) or the synthesis of related ether analogues from the parent trihydroxy compound.

Synthesis of this compound: The title compound can be synthesized by the acetylation of 2,3,4-trihydroxybenzaldehyde. A standard laboratory method involves using acetic anhydride (B1165640) as the acetylating agent in a pyridine solvent. nih.gov This method is effective for protecting hydroxyl groups. A more sustainable, solvent-free approach involves the reaction of the phenol with a stoichiometric amount of acetic anhydride, catalyzed by vanadyl sulfate (B86663) (VOSO₄). nih.gov

Deacetylated Phenols: The deacetylation of this compound to regenerate 2,3,4-trihydroxybenzaldehyde can be achieved under basic conditions. nih.gov This process hydrolyzes the ester linkages, restoring the phenolic hydroxyl groups. This reactivity is characteristic of acyl-protected phenols.

Ether Analogues: The synthesis of ether analogues starts from 2,3,4-trihydroxybenzaldehyde. A common method is the Williamson ether synthesis. For example, 2,3,4-trimethoxybenzaldehyde (B140358) can be prepared by reacting 2,3,4-trihydroxybenzaldehyde with an alkylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide (B78521). chemicalbook.comgoogle.com The use of a phase-transfer catalyst can improve the efficiency of this reaction between two immiscible phases. google.com

Table 2: Synthesis of Acetate and Ether Derivatives

| Reaction | Starting Material | Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Acetylation | 2,3,4-Trihydroxybenzaldehyde | Acetic anhydride, Pyridine | This compound | nih.gov |

| Deacetylation | This compound | Base (e.g., NaOH) | 2,3,4-Trihydroxybenzaldehyde | nih.gov |

| Methylation | 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate, NaOH | 2,3,4-Trimethoxybenzaldehyde | chemicalbook.comgoogle.com |

Synthesis of Ring-Substituted Analogues of this compound

The synthesis of ring-substituted analogues involves introducing various functional groups onto the aromatic ring, which can significantly alter the compound's chemical and physical properties.

Isomeric Analogues: Analogues with different substitution patterns of the hydroxyl (or acetate) and formyl groups are known. For example, 2,4,6-trihydroxybenzaldehyde (B105460) is a well-characterized isomer that can be synthesized and used as a reactant for various biologically active molecules. researchgate.net

Formyl Group Analogues: Analogues with multiple formyl groups have been synthesized. For instance, 1,3,5-triformylphloroglucinol is an analogue of the phloroglucinol (B13840) (1,3,5-trihydroxybenzene) core with three formyl groups. chemicalbook.com

Alkoxy and Halogenated Analogues: The introduction of alkoxy groups or halogens onto the benzene (B151609) ring can be achieved through various synthetic routes. For example, methods exist for the preparation of 3-alkoxy-4-hydroxybenzaldehyde derivatives. epo.org The synthesis of a ¹³C-labeled methoxy-substituted analogue, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, has been reported, highlighting advanced synthetic routes to specifically modified analogues. whiterose.ac.ukconsensus.app

Table 3: Examples of Ring-Substituted Analogues

| Analogue Name | Core Structure | Key Substituents | Reference(s) |

|---|---|---|---|

| 2,4,6-Trihydroxybenzaldehyde | Benzene | 2,4,6-trihydroxy, 1-formyl | researchgate.net |

| 1,3,5-Triformylphloroglucinol | Benzene | 1,3,5-trihydroxy, 2,4,6-triformyl | chemicalbook.com |

| [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde | Benzene | 2,3-dihydroxy, 4-methoxy, 1-formyl, ¹³C at C3 | whiterose.ac.ukconsensus.app |

| 3-Alkoxy-4-hydroxybenzaldehyde | Benzene | 4-hydroxy, 3-alkoxy, 1-formyl | epo.org |

Structure-Reactivity Relationships in this compound Analogues

The relationship between the structure of this compound and its analogues and their chemical reactivity is governed by the interplay of the functional groups present.

Influence of Hydroxyl vs. Acetyl Groups: The reactivity of the core molecule is significantly different in its hydroxylated versus its acetylated form. 2,3,4-Trihydroxybenzaldehyde features intramolecular hydrogen bonds, particularly between the 2-hydroxy group and the aldehyde group, which influences its conformation and reactivity. nih.gov Acetylation to this compound removes these hydrogen bonds, altering the electronic properties and steric environment of the aldehyde group.

Reactivity of the Aldehyde Group: The aldehyde group is electrophilic and readily undergoes nucleophilic addition. sinocurechem.com The electronic nature of the substituents on the ring modulates this reactivity. Electron-donating groups (like hydroxyl or alkoxy) can decrease the electrophilicity of the aldehyde carbon, while electron-withdrawing groups would increase it.

Reactivity of the Benzene Ring: The hydroxyl groups in 2,3,4-trihydroxybenzaldehyde are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the available ortho and para positions. In contrast, the acetate groups in this compound are less activating.

Impact of Ring Substituents: The type and position of substituents on the aromatic ring have a profound effect on the molecule's properties. For instance, studies on various hydroxybenzaldehydes have shown a clear structure-activity relationship concerning their antioxidant potential. researchgate.net The number and position of hydroxyl groups are critical for radical scavenging activity. Similarly, the introduction of methoxy (B1213986) groups, as seen in vanillin (B372448) and syringaldehyde, alters biological activities. researchgate.net The imines derived from these aldehydes can act as azadienes in cycloaddition reactions, a reactivity pathway influenced by the electronic character of the aromatic ring. nih.gov

Applications of 5 Formylbenzene 1,2,3 Triyl Triacetate in Advanced Organic Synthesis

As a Precursor in the Synthesis of Complex Natural Products

The intricate structures of natural products often demand creative and efficient synthetic strategies. 5-Formylbenzene-1,2,3-triyl triacetate serves as a key starting material in this context, providing a functionalized aromatic scaffold that can be elaborated into more complex molecular frameworks. The formyl group is a versatile handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the introduction of diverse side chains and the construction of larger carbon skeletons characteristic of many natural products.

Furthermore, the three acetate (B1210297) groups can be readily hydrolyzed to the corresponding triol, pyrogallol (B1678534). wikipedia.org The resulting phenolic hydroxyl groups can then be selectively protected or functionalized, enabling regiocontrolled modifications of the aromatic ring. This strategic manipulation of protecting groups is crucial in multi-step syntheses of complex targets. For instance, the pyranochalcone class of natural products can be synthesized from readily available hydroxyacetophenones, highlighting the utility of functionalized phenolic compounds in natural product synthesis. nih.gov The retrosynthetic approach to these natural products often involves key bond formations originating from functional groups on a substituted aromatic ring, a strategy directly applicable to derivatives of this compound. nih.gov

The general strategy for utilizing this compound in natural product synthesis is outlined in the table below.

| Reaction Type | Reagents and Conditions | Resulting Transformation | Relevance to Natural Product Synthesis |

| Aldol Condensation | Ketone/Aldehyde, Base (e.g., KOH) | Formation of α,β-unsaturated carbonyl | Construction of chalcone (B49325) and flavonoid backbones |

| Wittig Reaction | Phosphonium ylide | Conversion of aldehyde to alkene | Introduction of exocyclic double bonds |

| Grignard Reaction | Organomagnesium halide | Formation of a secondary alcohol | Elaboration of side chains |

| Hydrolysis | Acid or Base | Conversion of acetates to hydroxyls | Access to reactive phenolic intermediates |

In the Construction of Bioactive Molecules

The synthesis of novel bioactive molecules is a cornerstone of medicinal chemistry and drug discovery. This compound provides a scaffold that can be systematically modified to generate libraries of compounds for biological screening. The synthetic methodologies employed focus on the precise introduction of various pharmacophores and the exploration of structure-activity relationships.

The formyl group can be a key attachment point for diverse functionalities. For example, reductive amination can be used to introduce a wide range of primary and secondary amines, leading to the formation of substituted benzylamine (B48309) derivatives. The resulting amines can be further acylated or sulfonylated to introduce additional diversity. Moreover, the formyl group can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

The palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes using a transient directing group is a powerful method for introducing a hydroxyl group adjacent to the formyl group. acs.org This methodology, while demonstrated on other benzaldehydes, could potentially be applied to this compound to generate even more highly functionalized aromatic building blocks for bioactive molecule synthesis. The ability to functionalize the C-H bonds of benzaldehydes opens up new avenues for creating complex substitution patterns. nih.gov

A summary of synthetic transformations for generating bioactive molecules from this compound is presented below.

| Synthetic Transformation | Reagents and Conditions | Resulting Functional Group | Potential Bioactive Scaffold |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amine | Benzylamine derivatives |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | Benzoic acid derivatives |

| Knoevenagel Condensation | Active methylene (B1212753) compound, Base | α,β-unsaturated system | Cinnamic acid derivatives |

| Cyclocondensation | Dinucleophile (e.g., ethylenediamine) | Heterocyclic ring system | Benzimidazole or benzodiazepine (B76468) derivatives |

As a Building Block for Polymeric Materials

The trifunctional nature of this compound makes it an attractive monomer for the synthesis of specialized polymeric materials. After hydrolysis of the acetate groups to the corresponding triol, the resulting molecule can act as a cross-linking agent in the formation of thermosetting resins. The three hydroxyl groups can react with isocyanates to form polyurethanes or with epoxides to form epoxy resins. The formyl group can also participate in polymerization reactions, for example, through condensation with phenols or other aromatic compounds to form phenolic resins.

The synthesis of new functional polymer materials can be achieved through the modification of existing polymers with reactive molecules. For instance, cellulose (B213188) acetate has been modified via click chemistry to introduce new functionalities. nih.gov Similarly, this compound could be grafted onto polymer backbones to introduce aromaticity and reactive handles for further modification. The resulting polymers could exhibit enhanced thermal stability, altered solubility, or specific binding properties.

The potential polymerization reactions involving this compound are summarized in the following table.

| Polymerization Type | Co-monomer/Reaction Condition | Resulting Polymer Type | Potential Application |

| Polycondensation (after hydrolysis) | Diisocyanate | Polyurethane | Foams, coatings, adhesives |

| Epoxy Resin Formation (after hydrolysis) | Epichlorohydrin, followed by curing agent | Epoxy Resin | Composites, adhesives, coatings |

| Phenolic Resin Formation | Phenol (B47542), Acid or Base catalyst | Phenolic Resin | Molding compounds, laminates |

Utility in Supramolecular Chemistry Scaffolds

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The planar and functionalized aromatic core of this compound makes it an excellent building block for the construction of supramolecular assemblies. The formyl group can participate in hydrogen bonding or in the formation of reversible covalent bonds, such as imines, which are often utilized in dynamic combinatorial chemistry.

The triacetate groups, upon hydrolysis to hydroxyls, can act as hydrogen bond donors, facilitating the self-assembly of the molecules into well-defined architectures such as sheets, helices, or porous networks. The synthesis of 1,3,5-triarylbenzenes through the self-condensation of acetophenones demonstrates how simple aromatic ketones can lead to the formation of larger, trigonal molecules that can act as nodes in supramolecular networks. sapub.org By analogy, the formyl group of this compound could undergo similar trimerization reactions under specific conditions to form a larger, disc-like molecule with a high potential for self-assembly.

The design principles for supramolecular assembly using this compound are outlined below.

| Supramolecular Interaction | Functional Group Involved | Resulting Assembly | Potential Application |

| Hydrogen Bonding | Hydroxyl groups (after hydrolysis) | Sheets, networks | Crystal engineering, host-guest chemistry |

| π-π Stacking | Benzene (B151609) ring | Columnar structures | Organic electronics |

| Imine Formation (reversible) | Formyl group, Amine | Dynamic libraries | Molecular recognition, sensors |

Due to the highly specific nature of the chemical compound "this compound," publicly available research information is scarce, preventing a detailed analysis based on the provided outline. There is currently insufficient data in published scientific literature to thoroughly address future research directions, including novel synthetic methodologies, unexplored reactivity, flow chemistry applications, computational modeling, and catalyst development specifically for this molecule.

Future research on this compound would likely need to commence with foundational studies to establish its basic properties and reactivity, which could then pave the way for exploration into the more advanced areas outlined in the user's request. As new research emerges, a more comprehensive article on the future avenues for this specific compound can be developed.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 5-Formylbenzene-1,2,3-triyl triacetate with high yield?

- Methodological Answer : Utilize factorial design of experiments (DOE) to systematically vary parameters such as temperature, reaction time, solvent polarity, and catalyst concentration. For example, a 2<sup>k</sup> factorial design (where k is the number of variables) can identify significant factors affecting yield. Statistical analysis (e.g., ANOVA) can then optimize conditions. This reduces trial-and-error approaches and ensures reproducibility .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify acetate and formyl group positions via characteristic shifts (e.g., formyl proton at ~9–10 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z corresponding to C13H12O7).

- FT-IR : Confirm ester (C=O ~1740 cm<sup>-1</sup>) and aldehyde (C=O ~1710 cm<sup>-1</sup>) functionalities. Cross-referencing with computational spectra (e.g., DFT) enhances accuracy .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Conduct accelerated stability studies under varying conditions:

- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of acetate groups.

- Light Sensitivity : Use amber vials to avoid photodegradation, as formyl groups may undergo oxidation under UV exposure .

- Moisture : Karl Fischer titration can quantify water content in solvents to minimize ester hydrolysis .

Advanced Research Questions

Q. How can computational quantum chemistry guide the design of reactions involving this compound?

- Methodological Answer : Employ density functional theory (DFT) to:

- Predict Reaction Pathways : Map potential energy surfaces for nucleophilic attacks on the formyl group.

- Optimize Transition States : Identify steric hindrance from adjacent acetate groups using molecular dynamics simulations.

- Validate Experimental Data : Compare computed <sup>13</sup>C NMR shifts with observed values to resolve ambiguities. Integrate results with robotic high-throughput screening for rapid validation .

Q. How should researchers address contradictions between predicted and observed reaction outcomes for derivatives of this compound?

- Methodological Answer : Apply a tiered troubleshooting approach:

- Replicate Experiments : Ensure consistency in reagent purity and environmental controls (e.g., humidity).

- Cross-Technique Validation : Use X-ray crystallography to resolve structural disputes if NMR/MS data conflict.

- Error Analysis : Quantify uncertainties in computational models (e.g., ±3 kcal/mol in DFT) and refine parameters iteratively .

Q. What methodologies are effective for studying the kinetic behavior of this compound in multi-step syntheses?

- Methodological Answer : Implement stopped-flow spectroscopy or inline FT-IR to monitor real-time reaction progress. For complex systems:

- Michaelis-Menten Kinetics : Model enzyme-catalyzed modifications (if applicable).

- Arrhenius Analysis : Determine activation energy (Ea) by varying temperatures. Pair with microkinetic modeling to simulate intermediate concentrations .

Q. How do steric and electronic effects influence the regioselectivity of this compound in substitution reactions?

- Methodological Answer :

- Steric Maps : Generate 3D electrostatic potential maps (e.g., using Gaussian) to visualize accessibility of reaction sites.

- Hammett Analysis : Correlate substituent effects (σ values) on reaction rates using para-substituted analogs.

- Isotopic Labeling : Track <sup>18</sup>O in acetate groups to distinguish between hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.